1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one
Description
Properties
CAS No. |
43008-78-2 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
3-phenyl-1-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-10,12-15H,11,16H2 |
InChI Key |
KOLJZMOKXCXXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Reagents and Conditions
Procedure :
-
A mixture of 4CzIPN (5 mol%), Et₃N (1.5 equiv), CySH (1.2 equiv), D₂O (15 equiv), and CH₃CN is prepared under nitrogen.
-
The substrate (e.g., biphenyl derivatives) is added, and the solution is irradiated with blue LEDs (450 nm) for 12 hours at room temperature.
-
The product is purified via silica gel chromatography (EtOAc/PE = 1/20).
Yield and Characterization :
-
¹H NMR : δ 8.05 (d, J = 8.4 Hz, 2H), 7.69 (d, J = 8.4 Hz, 2H), 7.64 (d, J = 6.8 Hz, 2H), 7.50–7.46 (m, 2H), 7.43–7.39 (m, 1H).
-
¹³C NMR : δ 199.3, 141.3, 136.9, 133.1, 128.6, 128.5, 128.4, 128.1, 126.2, 40.5, 30.2.
Mechanistic Insight :
The reaction proceeds via a radical pathway, where 4CzIPN generates a radical anion under light irradiation. This species abstracts a hydrogen atom from CySH, initiating a cascade that forms the desired ketone via recombination of intermediates.
Cross-Coupling Reactions
While direct reports for this compound are limited, analogous biphenyl ketones are synthesized via palladium-catalyzed coupling.
Example: Suzuki–Miyaura Coupling Adaptation
| Component | Role | Source |
|---|---|---|
| Palladium catalyst (e.g., Pd(dba)₂) | Mediates cross-coupling | |
| Aryl boronic acid | Nucleophile | |
| Base (e.g., K₃PO₄) | Facilitates transmetalation |
Hypothetical Procedure :
-
A palladium catalyst (5–10 mol%) is activated in a solvent (e.g., dioxane).
-
An aryl bromide (e.g., 4-bromobiphenyl) and aryl boronic acid (e.g., phenylboronic acid) are added.
-
The mixture is heated under inert atmosphere (e.g., 105°C) for 12–24 hours.
-
Purification via column chromatography yields the ketone.
Limitations :
-
Regioselectivity : Direct coupling to the propanone backbone may require pre-functionalization.
-
Catalyst Compatibility : Polar solvents (e.g., CH₃CN) are preferred for ketone stability.
Friedel–Crafts Acylation (Theoretical Approach)
Though unreported for this specific compound, Friedel–Crafts acylation could theoretically introduce the propanone group.
Proposed Method
| Component | Role | Source |
|---|---|---|
| Acyl chloride (e.g., 3-phenylpropanoyl chloride) | Electrophile | |
| Lewis acid (AlCl₃) | Activates acyl chloride |
Hypothetical Steps :
-
Activation of acyl chloride with AlCl₃ generates an acylium ion.
-
The biphenyl substrate undergoes electrophilic attack at the para position.
-
Deprotonation reforms aromaticity, yielding the ketone.
Challenges :
-
Deactivation : The electron-rich biphenyl ring may resist acylation.
-
Polyalkylation : Competing side reactions could reduce yields.
Oxidation of Alcohols
A potential route involves oxidizing 2-([1,1'-biphenyl]-4-yl)propan-1-ol to the ketone.
Example: Iron-Catalyzed Borrowing Hydrogen
| Component | Role | Source |
|---|---|---|
| Iron catalyst (e.g., [Fe] precatalyst) | Facilitates hydrogen transfer | |
| NaOH | Base | |
| Me₃NO·2H₂O | Oxidant |
Procedure :
-
A mixture of alcohol, NaOH, and Me₃NO·2H₂O is heated in MeOH.
-
The iron catalyst (5 mol%) mediates hydrogen transfer, oxidizing the alcohol to the ketone.
Yield : ~86% for analogous alcohols (e.g., 2-([1,1'-biphenyl]-4-yl)propan-1-ol).
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Photochemical | 52 | 450 nm, RT, 12 h | High regioselectivity, mild | Requires specialized catalysts |
| Cross-Coupling | N/A | 105°C, Pd catalyst | Scalable, diverse substrates | Pre-functionalization needed |
| Friedel–Crafts (theory) | N/A | AlCl₃, reflux | Simple reagents | Low reactivity with deactivated rings |
| Oxidation | ~86 | Fe catalyst, 130°C, 24 h | High yield, functional group tolerant | Limited to alcohol precursors |
Chemical Reactions Analysis
Types of Reactions: 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron.
Major Products:
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one is utilized as an intermediate for the synthesis of complex organic molecules. Its unique structure allows for various modifications through oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities associated with this compound:
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, contributing to oxidative stress reduction.
- Enzyme Interactions : Studies have shown that it may influence enzyme activities involved in metabolic pathways.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, it has shown efficacy against various cancer cell lines with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 10 | Induction of apoptosis |
| A549 (Lung) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Cell cycle arrest |
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in polymers and resins, where it can enhance performance characteristics.
Case Study 1: Antioxidant Research
A study published in a peer-reviewed journal explored the antioxidant capacity of this compound. The researchers utilized various assays to measure its free radical scavenging ability compared to established antioxidants. Results indicated that the compound exhibited comparable activity to Vitamin E at certain concentrations, suggesting its potential as a natural antioxidant agent in food preservation and cosmetics.
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, researchers evaluated the effects of the compound on human breast cancer cells. The findings demonstrated that treatment with 10 µM of this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This highlights its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison
Key Observations
In contrast, sulfonyl (e.g., Cl-substituted) and sulfanyl (e.g., F-substituted) groups introduce electron-withdrawing effects, enhancing electrophilicity at the carbonyl group . Amino and Piperazinyl Groups: Compounds with amino or piperazinyl substituents (e.g., ) exhibit improved solubility in polar solvents, critical for bioavailability in drug development.
Biological Relevance While direct data for the parent compound are lacking, analogs with sulfonyl/sulfanyl groups (e.g., ) show promise in enzyme inhibition due to their ability to interact with active-site residues. For example, biphenyl esters with anti-tyrosinase activity share structural motifs with these derivatives . The morpholino derivative () is explicitly used as a synthetic intermediate in drug manufacturing, highlighting the scaffold’s versatility.
Synthetic Accessibility
- The parent compound’s synthesis likely involves Friedel-Crafts acylation or cross-coupling reactions, as inferred from methods used for brominated analogs (e.g., NBS-mediated bromination in ).
- Functionalization at the 3-position (e.g., sulfonation, amination) typically employs nucleophilic substitution or palladium-catalyzed coupling, depending on the target substituent .
Physicochemical Properties Molecular Weight and Polarity: The addition of halogens (F, Cl) or heteroatoms (S, N) increases molecular weight and polarity, impacting solubility and logP values (e.g., fluorophenyl sulfanyl derivative: MW 336.42 vs. parent compound MW ~274.36) . Crystallinity: Crystallographic data for related enone derivatives (e.g., ) suggest that substituents influence packing efficiency and melting points.
Biological Activity
The compound 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one , commonly referred to as a type of chalcone, belongs to a class of compounds known for their diverse biological activities. Chalcones are characterized by their structure, which typically includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This specific compound has garnered attention due to its potential therapeutic effects, particularly in the realms of oncology and neuroprotection.
Anticancer Properties
Chalcones, including this compound, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that chalcones can inhibit the proliferation of cancer cells by disrupting the cell cycle and triggering programmed cell death mechanisms.
A notable study demonstrated that chalcone derivatives exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range . The structural modifications of chalcones often enhance their biological activity, making them promising candidates for drug development.
Neuroprotective Effects
In addition to anticancer properties, some chalcones exhibit neuroprotective effects . They have been reported to possess antioxidant activities that help mitigate oxidative stress, a significant factor in neurodegenerative diseases like Alzheimer's. A study highlighted that certain chalcone derivatives could inhibit acetylcholinesterase activity, suggesting potential benefits in managing Alzheimer's disease symptoms .
Other Biological Activities
Chalcones are also recognized for their anti-inflammatory , antimicrobial , and antioxidant properties. The ability to modulate inflammatory pathways makes them suitable for developing treatments for various inflammatory conditions. Furthermore, some studies indicate antimicrobial activities against bacteria and fungi, which could lead to applications in treating infectious diseases .
Table 1: Summary of Biological Activities of this compound
Case Study: Anticancer Activity
In a specific case study focusing on the anticancer activity of chalcones, researchers synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested against various human cancer cell lines. The results indicated that modifications at specific positions on the biphenyl ring significantly enhanced cytotoxicity compared to the parent compound. For example, one derivative showed an IC50 value of 5 µM against MCF-7 cells, highlighting the importance of structural optimization in enhancing biological activity .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Activation of apoptotic pathways , leading to increased rates of cell death in malignant cells.
- Reduction of oxidative stress markers in neuronal cells, contributing to neuroprotection.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-([1,1'-Biphenyl]-4-yl)-3-phenylpropan-1-one, and how do reaction conditions influence yield?
- The compound is commonly synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with biphenyl derivatives using Lewis acid catalysts (e.g., AlCl₃) . Alternatively, visible-light photoredox dearomatization of phenol derivatives has been employed, yielding 68% after recrystallization (EtOH) . Key variables include solvent polarity, catalyst loading, and temperature. Optimize by monitoring reaction progress via TLC or HPLC, referencing protocols from peer-reviewed syntheses .
Q. How can crystallographic data for this compound be validated, and what software is recommended?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (with features like TWIN/BASP corrections) ensures accuracy in structural parameters . For example, Acta Crystallographica studies report bond angles and torsion angles validated via SHELXL iterations . Cross-validate with spectroscopic data (IR, NMR) to confirm functional groups.
Q. What purification methods are effective for isolating this compound?
- Recrystallization from ethanol or methanol is typical, achieving >95% purity . Column chromatography (silica gel, hexane/EtOAc gradient) resolves byproducts. Monitor purity via HPLC using a C18 column and mobile phase (e.g., methanol/buffer pH 4.6) as per pharmacopeial guidelines .
Advanced Research Questions
Q. How do substituents on the phenyl rings affect the compound’s reactivity in photoredox reactions?
- Electron-donating groups (e.g., -OCH₃) enhance dearomatization efficiency under visible light by stabilizing radical intermediates . Compare kinetics via UV-Vis spectroscopy and DFT calculations to map electronic effects. Contradictions in reported yields may arise from competing pathways (e.g., dimerization), necessitating mechanistic probes like radical trapping experiments .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Batch-to-batch variations in NMR/IR spectra often stem from residual solvents or polymorphic forms. Use high-field NMR (500 MHz) with deuterated solvents for precise peak assignment. For crystal polymorphisms, employ SC-XRD and PXRD to identify distinct packing modes . Statistical analysis (e.g., PCA) of spectral data can isolate outlier batches .
Q. How can computational methods predict the compound’s solid-state behavior and solubility?
- Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model crystal packing and solubility in solvents like ethanol or DMSO. Pair with Hansen solubility parameters (HSPs) to optimize recrystallization . Validate predictions via experimental lattice energy calculations (e.g., using Mercury software) .
Q. What are the challenges in scaling up photocatalytic syntheses of this compound?
- Photoreactor design (e.g., flow vs. batch) impacts light penetration and reaction homogeneity. Scale-up trials should monitor photon flux (via actinometry) and optimize catalyst concentration to prevent quenching . Contradictory scalability reports may arise from inadequate mixing or wavelength mismatches; address via DOE (Design of Experiments) approaches.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
